![molecular formula C12H20N8O B5547466 1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinecarboxamide](/img/structure/B5547466.png)
1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinecarboxamide
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Description
Synthesis Analysis
The synthesis of related triazine derivatives involves multi-step processes including etherification, hydrazonation, cyclization, and reduction, yielding compounds with significant stability and distinct molecular structures as evidenced by NMR and ESI-MS/MS characterization. For instance, Zhang et al. (2019) synthesized 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through a four-step process, demonstrating the complexity and efficiency of such syntheses (Q. Zhang et al., 2019).
Molecular Structure Analysis
DFT calculations have been utilized to analyze the molecular structures of compounds closely related to 1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinecarboxamide, revealing higher stability of hydrazone tautomers. This highlights the importance of molecular structure analysis in understanding the stability and reactivity of such compounds (Q. Zhang et al., 2019).
Chemical Reactions and Properties
Research has indicated that the synthetic routes to pyrrolo[2,1-f][1,2,4]triazines involve efficient alkylation under mild conditions, leading to polysubstituted pyrrolotriazines. This demonstrates the reactive versatility and potential for functionalization of the triazine core (J. Galeta et al., 2022).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. However, specific studies focusing on the physical properties of 1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinecarboxamide were not found in the current literature, indicating a gap in research.
Chemical Properties Analysis
The chemical properties of triazine derivatives, including their reactivity, stability, and potential interactions with other molecules, are of significant interest. For instance, the synthesis of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents, highlights the chemical versatility and potential applications of these compounds in medicinal chemistry (Tarik E. Ali, 2009).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of heterocyclic systems, including triazines, is a field of significant interest due to their wide range of applications. For instance, Kočevar, Stanovnik, and Tislér (1978) investigated transformations of 3-Diazopyrazolo[3,4-b] pyridine, leading to the formation of condensed 1,2,4-triazine derivatives, showcasing the versatility of these compounds in synthesizing new heterocyclic systems (Kočevar, Stanovnik, & Tislér, 1978). This foundational work indicates the potential pathways for synthesizing complex molecules, possibly including 1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinecarboxamide.
Antimicrobial and Antiviral Applications
Ali (2009) synthesized novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, exploring their potential as antimicrobial agents. This study highlights the biological activity of triazine derivatives, suggesting their use in developing new antimicrobial agents (Ali, 2009). Similarly, Hebishy, Salama, and Elgemeie (2020) reported the synthesis of benzamide-based 5-aminopyrazoles and their fused derivatives, demonstrating significant antiviral activities against the H5N1 influenza virus, indicating the potential of triazine derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Corrosion Inhibition
Singh et al. (2018) explored the use of triazine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating high inhibition efficiencies. This study showcases the application of triazine derivatives in industrial applications, particularly in protecting materials from corrosion (Singh et al., 2018).
Anticancer Potential
Research into the anticancer activity of heterocyclic compounds, including those related to triazines, has been a significant focus area. For example, Mohareb and Mohamed (2010) demonstrated the synthesis of hydrazide-hydrazone derivatives leading to heterocyclizations that afford compounds with high antitumor effects (Mohareb & Mohamed, 2010).
properties
IUPAC Name |
1-amino-1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N8O/c13-9(21)20(14)12-16-10(18-5-1-2-6-18)15-11(17-12)19-7-3-4-8-19/h1-8,14H2,(H2,13,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMHVADQOFKKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N(C(=O)N)N)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57261192 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide |
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